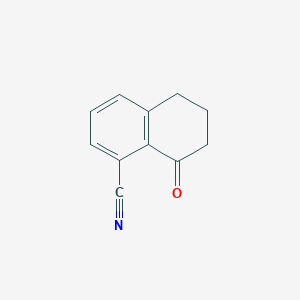
8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile: is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.2 g/mol It is a derivative of naphthalene, characterized by the presence of an oxo group at the 8th position and a carbonitrile group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-tetralone with cyanide sources under acidic or basic conditions to introduce the carbonitrile group . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and safety protocols. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with various functional groups replacing the carbonitrile group.
Applications De Recherche Scientifique
Chemistry: 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The oxo and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
5,6,7,8-Tetrahydro-2-naphthylamine: Contains an amine group instead of an oxo or carbonitrile group.
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Contains an acetamide group instead of a carbonitrile group.
Uniqueness: 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is unique due to the presence of both an oxo and a carbonitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
8-oxo-6,7-dihydro-5H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1,3,5H,2,4,6H2 |
Clé InChI |
GWQBKWKENXCFGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C1)C(=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)


![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)
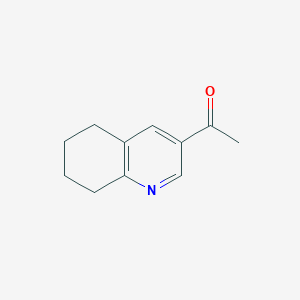
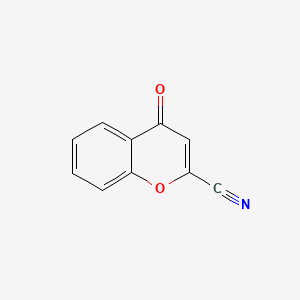


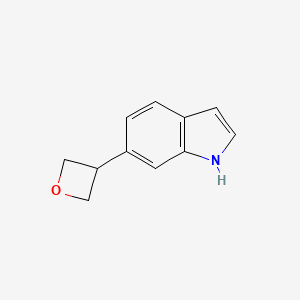

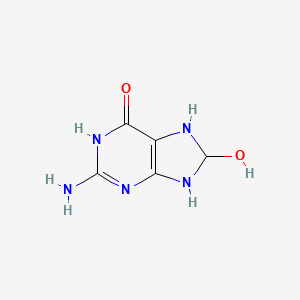
![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)
